Cas no 2466-09-3 (Pyrophosphoric acid)

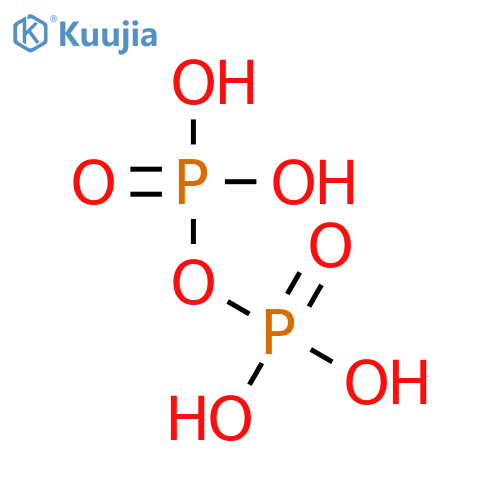

Pyrophosphoric acid structure

商品名:Pyrophosphoric acid

Pyrophosphoric acid 化学的及び物理的性質

名前と識別子

-

- diphosphoric acid

- PYROPHOSPHORIC ACID

- acide diphosphorique

- Diphosphorsaeure

- DL-α-Phenylglycine

- EINECS 219-574-0

- phosphono dihydrogen phosphate

- PPV

- Pyrophosphorsaeure

- UNII-4E862E7GRQ

- Phosphonooxyphosphonic acid

- H4P2O7

- 4E862E7GRQ

- pyrophosphate TMS4

- (P2O74-)Diphosphate

- Pyrophosphoric acid, syrupy

- Oxy-1,1-diphosphonic acid

- (4-)Diphosphoric acid ion

- NCIStruc2_000426

- NCIStruc1_000506

- (phosphonooxy)phosphonic acid

- KSC204E2N

- GTPL3151

- XPPKVPWEQAFLFU-UHFFF

- DIPHOSPHORIC-ACID

- BDBM50147591

- Pyrophosphoric acid, SAJ first grade, >=90.0%

- NSC-289196

- DTXSID4075035

- NCGC00013687-03

- CHEBI:29888

- NCGC00013687

- Pyrophosphoric Acid (Technical Grade)

- 1,5-dihydrido-2,4-dihydroxido-2,4-dioxido-1,3,5-trioxy-2,4-diphosphy-[5]catena

- PYROPHOSPHORIC ACID [MI]

- Pyrophosphoric acid, technical grade

- AKOS015856732

- NCGC00013687-02

- ((HO)2P(O)OP(O)(OH)2)

- C00013

- DTXCID4037118

- 2CB62164-1ACF-40BE-BF6A-880D0A00850A

- FT-0652670

- NCGC00096798-01

- L000488

- NS00013536

- DIPHSOPHORIC ACID

- CS-0030756

- Pyrophosphoric acid, Vetec(TM) reagent grade, 94%

- P00025

- 1,5-dihydrido-2,4-dihydroxido-2,4-dioxido-1,3,5-trioxy-2,4-diphosphy-(5)catena

- NSC289196

- mu-oxido-bis(dihydroxidooxidophosphorus)

- 2466-09-3

- PYROPHOSPHORIC ACID [WHO-DD]

- NCI60_004388

- XPPKVPWEQAFLFU-UHFFFAOYSA-N

- Q411092

- J-015622

- 33943-49-6

- NCI56751

- [(HO)2P(O)OP(O)(OH)2]

- CHEMBL1160571

- CCG-37688

- DB04160

- CAA46609

- HP2O7(3-)

- PPi

- diphosphate

- PYROPHOSPHATE

- Pyrophosphoric acid,45%

- Pyrophosphoric acid

-

- インチ: 1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)

- InChIKey: XPPKVPWEQAFLFU-UHFFFAOYSA-N

- ほほえんだ: P(=O)(O[H])(O[H])OP(=O)(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 177.94300

- どういたいしつりょう: 177.943226

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 124

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 2.4300

- ゆうかいてん: 61 ºC

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 143.91000

- LogP: -0.81160

- かんど: 湿度に敏感である

- マーカー: 13,8098

Pyrophosphoric acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302,H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3260 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 22-34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:3-9-21

- RTECS番号:JL6672500

-

危険物標識:

- リスク用語:R34

- 包装等級:III

- ちょぞうじょうけん:しっかり閉めてください。日陰で乾燥した場所に保管する。

- 包装カテゴリ:III

- 危険レベル:8

- セキュリティ用語:8

- 危険レベル:8

- 包装グループ:III

Pyrophosphoric acid 税関データ

- 税関コード:2809201900

- 税関データ:

中国税関コード:

2809201900

Pyrophosphoric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-250819-100g |

Pyrophosphoric acid, |

2466-09-3 | ≥90% | 100g |

¥602.00 | 2023-09-05 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101703-100g |

Pyrophosphoric acid |

2466-09-3 | 90% | 100g |

¥45.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815487-500g |

Pyrophosphoric acid |

2466-09-3 | ≥95% H4P2O7 basis | 500g |

¥768.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815487-2.5kg |

Pyrophosphoric acid |

2466-09-3 | ≥95% H4P2O7 basis | 2.5kg |

¥2,698.00 | 2022-09-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250819A-500 g |

Pyrophosphoric acid, |

2466-09-3 | ≥90% | 500g |

¥2,444.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P815486-2.5kg |

Pyrophosphoric acid |

2466-09-3 | 90% | 2.5kg |

¥542.00 | 2022-09-28 | |

| TRC | P997700-5000mg |

Pyrophosphoric Acid |

2466-09-3 | 5g |

$150.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BA848-100g |

Pyrophosphoric acid |

2466-09-3 | ≥95% H4P2O7 basis | 100g |

¥214.0 | 2023-03-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-BA848-25g |

Pyrophosphoric acid |

2466-09-3 | ≥95% H4P2O7 basis | 25g |

¥91.0 | 2023-03-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002158-100g |

Pyrophosphoric acid |

2466-09-3 | 95% | 100g |

¥191 | 2023-09-09 |

Pyrophosphoric acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:2466-09-3)Pyrophosphoric acid

注文番号:LE3399

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:44

価格 ($):discuss personally

Pyrophosphoric acid 関連文献

-

Daiki Nakajima,Tatsuya Kikuchi,Shungo Natsui,Ryosuke O. Suzuki RSC Adv. 2018 8 37315

-

J. H. Gladstone J. Chem. Soc. 1867 20 435

-

3. Monofluoro- and difluoro-methylenebisphosphonic acids: isopolar analogues of pyrophosphoric acidG. Michael Blackburn,David A. England,Friedrich Kolkmann J. Chem. Soc. Chem. Commun. 1981 930

-

Claudia Caltagirone,Carla Bazzicalupi,Francesco Isaia,Mark E. Light,Vito Lippolis,Riccardo Montis,Sergio Murgia,Martina Olivari,Giacomo Picci Org. Biomol. Chem. 2013 11 2445

-

Guzmán Sánchez,David Curiel,Witold Tatkiewcz,Imma Ratera,Alberto Tárraga,Jaume Veciana,Pedro Molina Chem. Sci. 2014 5 2328

2466-09-3 (Pyrophosphoric acid) 関連製品

- 154-87-0(Cocarboxylase)

- 7758-87-4(Calcium phosphate)

- 7778-53-2(Potassium Phosphate Tribasic)

- 7784-30-7(aluminum phosphate)

- 7320-34-5(Potassium Diphosphate)

- 7779-90-0(Zinc phosphate)

- 990-91-0(Tetrabenzyl pyrophosphate)

- 13308-51-5(Boron phosphate)

- 7722-88-5(Sodium Pyrophosphate)

- 7758-29-4(Sodium Triphosphate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2466-09-3)焦磷酸

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:2466-09-3)Pyrophosphoric acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ